2,5-Bis(tributylstannyl)thiophene
CAS No.: 145483-63-2
Cat. No.: VC21270499
Molecular Formula: C28H56SSn2
Molecular Weight: 662.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 145483-63-2 |
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Molecular Formula | C28H56SSn2 |
Molecular Weight | 662.2 g/mol |
IUPAC Name | tributyl-(5-tributylstannylthiophen-2-yl)stannane |
Standard InChI | InChI=1S/C4H2S.6C4H9.2Sn/c1-2-4-5-3-1;6*1-3-4-2;;/h1-2H;6*1,3-4H2,2H3;; |
Standard InChI Key | ITAZQNRIMIQTDI-UHFFFAOYSA-N |
SMILES | CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)[Sn](CCCC)(CCCC)CCCC |
Canonical SMILES | CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)[Sn](CCCC)(CCCC)CCCC |
Introduction
Synthesis of 2,5-Bis(tributylstannyl)thiophene
General Synthetic Approach
The synthesis of 2,5-Bis(tributylstannyl)thiophene typically involves the reaction of thiophene derivatives with tributyltin reagents under specific conditions. A common method employs halogenated thiophenes as starting materials, which undergo tin-lithium exchange followed by reaction with tributyltin chloride.
Detailed Synthetic Procedure
One established procedure for synthesizing 2,5-Bis(tributylstannyl)thiophene begins with the lithiation of thiophene using n-butyllithium at low temperatures. The resulting lithium intermediate is then reacted with tributyltin chloride to yield the desired product:
This reaction sequence is repeated to introduce the second tributylstannyl group at the opposite position on the thiophene ring .
Alternative Synthetic Routes
Alternative methods involve the use of catalytic systems to facilitate the direct stannation of thiophenes. For instance, palladium-catalyzed reactions have been explored to achieve regioselective stannation with high yields . These methods are advantageous for their operational simplicity and reduced environmental impact.
Purification and Characterization
The crude product obtained from synthesis is typically purified by column chromatography or recrystallization. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are employed to confirm the structure and purity of the compound.
Applications of 2,5-Bis(tributylstannyl)thiophene
Role in Stille Coupling Reactions
The primary application of 2,5-Bis(tributylstannyl)thiophene is in Stille coupling reactions, where it acts as a tin-based nucleophile to form carbon-carbon bonds with electrophilic partners such as aryl or vinyl halides. This reaction is widely used for synthesizing conjugated polymers, pharmaceuticals, and natural products.
Reaction Mechanism
The Stille coupling reaction proceeds via a palladium-catalyzed mechanism involving oxidative addition, transmetalation, and reductive elimination steps:
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Oxidative addition: The palladium catalyst inserts into the carbon-halogen bond of the electrophile.
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Transmetalation: The organotin reagent transfers its organic group to the palladium center.
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Reductive elimination: The coupled product is released from the palladium catalyst.
This mechanism highlights the importance of 2,5-Bis(tributylstannyl)thiophene as a versatile building block for complex molecule synthesis .
Synthesis of Conjugated Polymers
Conjugated polymers derived from thiophene units exhibit unique electronic properties that make them suitable for applications in organic electronics, photovoltaics, and light-emitting diodes (LEDs). The incorporation of 2,5-Bis(tributylstannyl)thiophene into polymerization reactions enables precise control over polymer structure and properties.
Example: Poly(3-hexylthiophene)
Poly(3-hexylthiophene), a widely studied conjugated polymer, can be synthesized using 2,5-Bis(tributylstannyl)thiophene as a monomer precursor via Stille coupling polymerization.
Functional Material Development
Beyond conjugated polymers, 2,5-Bis(tributylstannyl)thiophene serves as a precursor for functional materials with tailored optoelectronic properties. These materials find applications in sensors, transistors, and other advanced technologies.
Chemical Properties and Reactivity
Physical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | ~662.2 g/mol |
Melting Point | Not well-documented |
Solubility | Soluble in organic solvents |
The compound's solubility in non-polar organic solvents facilitates its use in various synthetic applications .
Reactivity Profile
The reactivity of 2,5-Bis(tributylstannyl)thiophene is largely dictated by its organotin groups:
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Electrophilic Substitution: The tributylstannane moieties can undergo transmetalation reactions with electrophiles.
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Thermal Stability: The compound exhibits moderate thermal stability but may decompose at elevated temperatures.
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Air Sensitivity: Like many organotin compounds, it may be sensitive to air and moisture.
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